![molecular formula C13H8N2O2 B13937521 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyridine ring fused to a benzoxazinone moiety. The presence of these rings imparts distinct chemical and biological properties to the compound, making it a valuable target for drug development and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, to form the desired benzoxazinone ring . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazinone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzoxazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyridine and benzoxazinone derivatives.
科学的研究の応用
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of human neutrophil elastase, a serine protease involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing substrate access and thereby reducing enzyme activity. This inhibition can modulate inflammatory responses and has potential therapeutic implications .
類似化合物との比較
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
2-Pyridin-3-yl-benzo[d][1,3]oxazin-4-one: Similar structure but with a different position of the pyridine ring, leading to variations in biological activity.
Benzoxazinone derivatives: These compounds share the benzoxazinone core but differ in the substituents attached to the ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs .
特性
分子式 |
C13H8N2O2 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
2-pyridin-2-yl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-9-5-1-2-6-10(9)15-12(17-13)11-7-3-4-8-14-11/h1-8H |
InChIキー |
ZQENRMYLXUZWPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


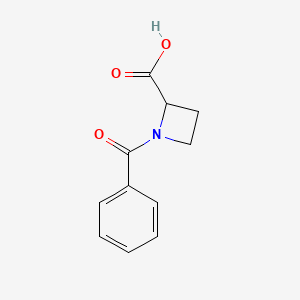
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
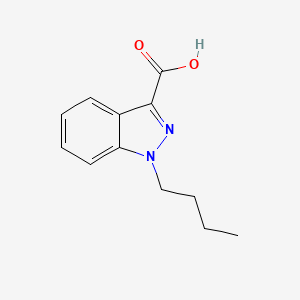
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)


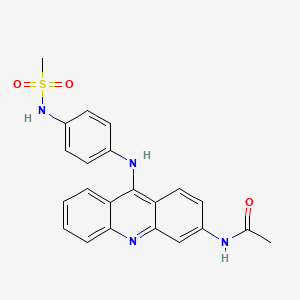
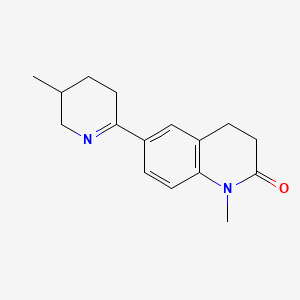

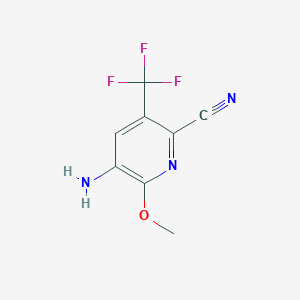
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)


